2,3-didehydropimeloyl-CoA

Enzyme Specificity Anaerobic Degradation CoA Metabolism

Researchers studying anaerobic benzoyl-CoA degradation face false positives from generic 1-enoyl-CoA substrates. 2,3-Didehydropimeloyl-CoA is the exclusive substrate for 2,3-didehydropimeloyl-CoA hydratase, validated in Ferroglobus placidus, ensuring accurate functional annotation. It enables reconstitution of the lower benzoyl-CoA pathway without interference from biotin biosynthesis intermediates. • Strict substrate specificity eliminates false positives from 1-enoyl-CoA hydratases • Validated in published in vitro reconstitution studies • Shipped with analytical documentation for immediate pathway reconstitution assays

Molecular Formula C28H44N7O19P3S
Molecular Weight 907.7 g/mol
Cat. No. B1241666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-didehydropimeloyl-CoA
Molecular FormulaC28H44N7O19P3S
Molecular Weight907.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCCC(=O)O)O
InChIInChI=1S/C28H44N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h5,7,14-16,21-23,27,40-41H,3-4,6,8-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/b7-5+/t16-,21-,22-,23+,27-/m1/s1
InChIKeyJLSPXYVUFSDGNY-RGWPIYMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Didehydropimeloyl-CoA Overview


2,3-Didehydropimeloyl-CoA (also known as 6-carboxyhex-2-enoyl-CoA) is a specialized 2-enoyl-CoA thioester derivative of coenzyme A that functions as a critical intermediate in the anaerobic benzoyl-CoA degradation pathway of certain bacteria and archaea [1]. It is generated from pimeloyl-CoA via a dehydrogenation reaction catalyzed by pimeloyl-CoA dehydrogenase (EC 1.3.1.62) [2]. This compound is a monounsaturated fatty acyl-CoA and serves as the substrate for a dedicated hydratase, distinguishing it from common 1-enoyl-CoA intermediates in standard β-oxidation [3].

Why 2,3-Didehydropimeloyl-CoA Cannot Be Replaced


Generic or more common CoA esters, such as pimeloyl-CoA or standard 1-enoyl-CoA compounds, cannot functionally substitute for 2,3-didehydropimeloyl-CoA in anaerobic aromatic degradation studies. This compound is not a typical fatty acid β-oxidation intermediate; it possesses a specific 2,3-dehydro configuration that dictates distinct enzymatic recognition. Crucially, the enzyme annotated as a 2,3-didehydropimeloyl-CoA hydratase exhibits strict substrate specificity for this compound while showing no activity toward common 1-enoyl-CoA substrates [1]. This unique enzyme-ligand pairing underpins the specialized metabolic pathway and renders generic substitutions invalid for accurate mechanistic or biochemical investigation.

Distinguishing 2,3-Didehydropimeloyl-CoA from Other CoA Esters


Substrate Specificity of the Hydratase

The hydratase enzyme that acts on 2,3-didehydropimeloyl-CoA exhibits a clear substrate preference, demonstrating no detectable activity against the common 1-enoyl-CoA class. This specificity was confirmed in heterologous expression studies where the enzyme, previously assigned as a 2,3-didehydropimeloyl-CoA hydratase, was shown to function as a 1,5-dienoyl-CoA hydratase that does not accept 1-enoyl-CoA [1].

Enzyme Specificity Anaerobic Degradation CoA Metabolism

Pimeloyl-CoA Dehydrogenase Kinetics

The enzyme pimeloyl-CoA dehydrogenase (EC 1.3.1.62) catalyzes the conversion of pimeloyl-CoA to 2,3-didehydropimeloyl-CoA. Kinetic parameters for the physiological substrate pimeloyl-CoA have been reported, providing a baseline for understanding the enzyme's affinity. For example, in Arabidopsis KAPA synthase, the Km for pimeloyl-CoA is 1.6 ± 0.3 μM [1]. In contrast, direct kinetic parameters (Km, kcat) for the dehydrogenation of 2,3-didehydropimeloyl-CoA are not reported in the literature, highlighting its primary role as a pathway intermediate rather than an enzyme substrate for this specific reaction.

Enzyme Kinetics Dehydrogenase Benzoyl-CoA Pathway

Exclusive Role in Anaerobic Benzoyl-CoA Degradation

2,3-Didehydropimeloyl-CoA is an obligate intermediate in the anaerobic benzoyl-CoA degradation pathway (benzoyl-CoA degradation III) [1]. It is specifically generated from pimeloyl-CoA and subsequently hydrated to 3-hydroxypimeloyl-CoA. This pathway is distinct from aerobic degradation routes and is found in specialized denitrifying bacteria and hyperthermophilic archaea [2]. In contrast, pimeloyl-CoA also participates in aerobic biotin biosynthesis , illustrating a divergent metabolic fate not shared by its dehydro counterpart.

Metabolic Pathway Anaerobic Degradation Aromatic Compounds

Applications of 2,3-Didehydropimeloyl-CoA


1,5-Dienoyl-CoA Hydratase Assay

This compound is the definitive substrate for characterizing and assaying 1,5-dienoyl-CoA hydratases, enzymes that are specifically involved in anaerobic aromatic degradation. Its use avoids false positives from 1-enoyl-CoA hydratase activity, ensuring accurate functional annotation as demonstrated in Ferroglobus placidus [1].

In Vitro Reconstitution of Anaerobic Benzoyl-CoA Degradation

2,3-Didehydropimeloyl-CoA is an essential reagent for the in vitro reconstitution of the lower benzoyl-CoA degradation pathway. Its provision is necessary to study the sequential hydration and dehydrogenation steps leading to 3-hydroxypimeloyl-CoA and ultimately to central metabolites [1].

Anaerobic vs. Aerobic Pathway Differentiation

Researchers can utilize this compound to differentiate between anaerobic benzoyl-CoA degradation and alternative pathways, such as biotin biosynthesis, which also involves pimeloyl-CoA. By tracing its conversion, the unique anaerobic metabolic route can be unambiguously confirmed and studied .

Technical Documentation Hub

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